5-Aminoisoxazol-3(2H)-one
Overview
Description
“5-Aminoisoxazol-3(2H)-one” is a heterocyclic organic compound with the molecular formula C3H4N2O2 . It is commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular structure of “5-Aminoisoxazol-3(2H)-one” consists of a five-membered heterocyclic moiety . The average mass is 100.076 Da and the monoisotopic mass is 100.027275 Da .
Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Physical And Chemical Properties Analysis
The density of “5-Aminoisoxazol-3(2H)-one” is 1.4±0.1 g/cm3 . It has 4 H bond acceptors and 3 H bond donors . The polar surface area is 64 Å2 and the molar volume is 71.1±3.0 cm3 .
Scientific Research Applications
Antimicrobial Agents
5-Aminoisoxazol-3(2H)-one has been used in the synthesis of new anthracene derivatives, which have shown promising results as antimicrobial agents . These compounds have been tested against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacterial strains, and have exhibited significant activity .
Inhibitors of Bacterial DNA Gyrase
The anthracene derivatives synthesized using 5-Aminoisoxazol-3(2H)-one have also been found to be promising inhibitors of bacterial DNA gyrase . DNA gyrase is an essential enzyme involved in DNA replication, and inhibiting this enzyme is a common strategy for developing new antibacterial drugs .
Drug Design and Discovery
The compounds derived from 5-Aminoisoxazol-3(2H)-one have been subjected to in silico molecular docking studies . These studies help in understanding the interactions between the drug molecules and their target proteins, thereby aiding in the design and discovery of new drugs .
ADMET Predictions
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have been carried out for the compounds derived from 5-Aminoisoxazol-3(2H)-one . These predictions provide valuable insights into the pharmacokinetics, safety, and drug-likeness profile of these compounds .
Synthesis of Broad-Spectrum Antibiotics
5-Aminoisoxazol-3(2H)-one is an intermediate in the production of broad-spectrum antibiotics such as Novobiocin . Novobiocin is a potent antibiotic used to treat a variety of bacterial infections .
Production of Sulfonamide Drugs
5-Aminoisoxazol-3(2H)-one is used in the production of sulfonamide drugs . Sulfonamides are a group of drugs used to treat bacterial infections. They work by inhibiting the growth of bacteria in the body .
Mechanism of Action
Target of Action
The primary target of 5-Aminoisoxazol-3(2H)-one is the bacterial DNA gyrase B chain enzyme . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antimicrobial agents .
Mode of Action
5-Aminoisoxazol-3(2H)-one interacts with the DNA gyrase B chain enzyme, leading to inhibition of the enzyme’s activity
Biochemical Pathways
The inhibition of the DNA gyrase B chain enzyme disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways within the bacteria, leading to cell death. The exact pathways affected and their downstream effects are subject to ongoing research.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Aminoisoxazol-3(2H)-one have been predicted using in silico ADMET predictions . These predictions provide insight into the compound’s pharmacokinetics, safety, and drug-likeness profile.
Future Directions
properties
IUPAC Name |
5-amino-1,2-oxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c4-2-1-3(6)5-7-2/h1H,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAQXOKGHJGIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289073 | |
Record name | 5-Amino-1,2-oxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
822-63-9 | |
Record name | 822-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1,2-oxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,3-dihydro-1,2-oxazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Aminoisoxazol-3(2H)-one in synthesizing isoxazolopyridines?
A: The research demonstrates that 5-Aminoisoxazol-3(2H)-one acts as a precursor in the synthesis of 4,6-dimethyl-isoxazolo[5,4-b]pyridin-3(2H)-one (VIa) []. This reaction occurs through condensation with acetylacetone, highlighting the compound's utility in constructing the isoxazolo[5,4-b]pyridine scaffold.
Q2: Are there other synthetic routes to isoxazolopyridines using 5-Aminoisoxazol-3(2H)-one?
A: The provided research focuses solely on the reaction with acetylacetone []. Exploring the reactivity of 5-Aminoisoxazol-3(2H)-one with other diketones or related compounds could potentially yield a broader range of isoxazolopyridine derivatives. Further research is necessary to investigate these possibilities.
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